methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
Overview
Description
Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methyl ester group and a keto group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various protein receptors . For instance, imidazole-containing compounds, which share a similar heterocyclic structure, have been reported to interact with a wide range of targets, including enzymes, receptors, and DNA .
Mode of Action
It’s known that similar compounds can form hydrogen bonds with amino acid residues in their target proteins . This interaction can lead to changes in the protein’s function, potentially altering cellular processes.
Biochemical Pathways
For example, imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may influence cellular processes in multiple ways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, followed by esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate
- Ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate
- Methyl 2-(5-oxo-4,5-dihydro-1H-imidazol-3-yl)acetate
Uniqueness
Methyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl ester group enhances its solubility and facilitates its use in various synthetic applications.
Properties
IUPAC Name |
methyl 2-(5-oxo-1,4-dihydropyrazol-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)3-4-2-5(9)8-7-4/h2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUTZMLMSKQUJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314242 | |
Record name | 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501006-40-2 | |
Record name | 1H-Pyrazole-3-acetic acid, 4,5-dihydro-5-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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